molecular formula C11H9F3O2 B12836573 Methyl 3-[1-(trifluoromethyl)vinyl]benzoate

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate

Cat. No.: B12836573
M. Wt: 230.18 g/mol
InChI Key: OYSFPYIPDBQUHU-UHFFFAOYSA-N
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Description

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C11H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a trifluoromethylvinyl group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 3-[1-(trifluoromethyl)vinyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-[1-(trifluoromethyl)vinyl]benzoic acid is reacted with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, further enhances the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylvinyl group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-[1-(trifluoromethyl)vinyl]benzoic acid or 3-[1-(trifluoromethyl)vinyl]benzaldehyde.

    Reduction: Methyl 3-[1-(trifluoromethyl)ethyl]benzoate or 3-[1-(trifluoromethyl)vinyl]benzyl alcohol.

    Substitution: Various substituted benzoates, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylvinyl group makes it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which methyl 3-[1-(trifluoromethyl)vinyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethylvinyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be compared with other similar compounds, such as:

    Methyl 3-(trifluoromethyl)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.

    Methyl 4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)phenylacetate: Contains an additional methylene group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its trifluoromethylvinyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

methyl 3-(3,3,3-trifluoroprop-1-en-2-yl)benzoate

InChI

InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-4-3-5-9(6-8)10(15)16-2/h3-6H,1H2,2H3

InChI Key

OYSFPYIPDBQUHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=C)C(F)(F)F

Origin of Product

United States

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